2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid
Overview
Description
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a bromine atom and a hydroxyacetic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 1-adamantanol to form 1-bromo-3-adamantanol, which is then reacted with glyoxylic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 2-(3-Bromo-1-adamantyl)-2-oxoacetic acid.
Reduction: Formation of 2-(1-Adamantyl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(3-Amino-1-adamantyl)-2-hydroxyacetic acid or 2-(3-Thio-1-adamantyl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid involves its interaction with biological molecules. The bromine atom and hydroxyacetic acid group can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their function. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Adamantyl)-2-hydroxyacetic acid
- 2-(3-Bromo-1-adamantyl)acetic acid
- 2-(3-Amino-1-adamantyl)-2-hydroxyacetic acid
Uniqueness
2-(3-Bromo-1-adamantyl)-2-hydroxyacetic acid is unique due to the presence of both a bromine atom and a hydroxyacetic acid group. This combination imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. The bromine atom enhances its potential as a halogenated bioactive compound, while the hydroxyacetic acid group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
2-(3-bromo-1-adamantyl)-2-hydroxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c13-12-4-7-1-8(5-12)3-11(2-7,6-12)9(14)10(15)16/h7-9,14H,1-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBBRLYGONGGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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